molecular formula C11H12N2O3 B1417696 methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate CAS No. 1245215-51-3

methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Cat. No.: B1417696
CAS No.: 1245215-51-3
M. Wt: 220.22 g/mol
InChI Key: KDZAGUIAVPVXBI-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate is a synthetic indazole derivative offered for research and development purposes. Indazoles are a class of heterocyclic compounds consisting of a pyrazole ring fused to a benzene ring, and they exist in two tautomeric forms, 1H-indazole and 2H-indazole . This specific compound features a methyl ester and an ethyl substitution on the indazole core, a structure known to be a key building block in medicinal chemistry. Compounds based on the indazole scaffold have demonstrated a wide spectrum of significant pharmacological activities in scientific research, including potential applications in metabolic, antimicrobial, central nervous system, and anticancer studies . Notably, various indazole derivatives have been investigated for cardiovascular pathologies, showing efficacy in experimental models for conditions such as hypertension, myocardial ischemia-reperfusion injury, and hypertrophic signaling in cardiomyocytes . The structural flexibility of the indazole ring allows for functionalization at different positions, enabling researchers to explore a vast array of novel molecules with diverse therapeutic properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-ethyl-4-hydroxyindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZAGUIAVPVXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from commercially available or readily prepared indazole derivatives, such as methyl 1H-indazole-6-carboxylate or related intermediates. The key steps include:

  • Alkylation at the 2-position of the indazole ring to introduce the ethyl group.
  • Hydroxylation or introduction of the hydroxy group at the 4-position.
  • Maintenance or formation of the methyl ester group at the 6-position.

Alkylation of Methyl 1H-Indazole-6-Carboxylate

One common approach to introduce alkyl groups at the 2-position of the indazole ring is via deprotonation followed by alkylation:

  • Reagents and Conditions: Sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) is used as a strong base to deprotonate the indazole nitrogen or the 2-position carbon, typically in tetrahydrofuran (THF) solvent under cooling (0°C to room temperature).
  • Alkylating Agent: Iodoethane (ethyl iodide) is added dropwise to the reaction mixture to alkylate the 2-position.
  • Outcome: This step yields methyl 2-ethyl-2H-indazole-6-carboxylate as a key intermediate.

This method is supported by analogous reactions where methyl iodide is used to yield methyl 2-methyl-2H-indazole-6-carboxylate with yields around 44-59% depending on conditions.

The introduction of the hydroxy group at the 4-position on the indazole ring can be achieved by:

  • Oxidative Hydroxylation: Using mild oxidants or hydroxylating agents under controlled conditions to selectively hydroxylate the 4-position.
  • Alternative Routes: Starting from a 4-halo or 4-nitro substituted indazole intermediate followed by nucleophilic substitution with hydroxide or reduction and subsequent hydroxylation.

While direct literature on the hydroxylation of the 4-position in this exact compound is limited, similar indazole derivatives have been hydroxylated using hydrogen peroxide in basic media or via electrophilic substitution reactions.

Esterification and Carboxylate Formation

The methyl ester group at the 6-position is typically introduced or preserved through:

  • Esterification: Reaction of the corresponding 6-carboxylic acid indazole derivative with methanol under acidic conditions (e.g., sulfuric acid catalyst) at reflux to form the methyl ester.
  • Saponification Control: Careful control of reaction conditions to avoid hydrolysis of the ester during other synthetic steps.

Reported yields for methyl 1H-indazole-6-carboxylate formation via esterification are high, around 82-90% under reflux in methanol with sulfuric acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification 1H-indazole-6-carboxylic acid, MeOH, H2SO4, reflux 8h 82-90 Formation of methyl 1H-indazole-6-carboxylate
2 Deprotonation & Alkylation NaH or NaHMDS in THF, iodoethane, 0°C to RT overnight 44-59 Introduction of ethyl group at 2-position
3 Hydroxylation Oxidative conditions (e.g., H2O2 in basic media) Variable Selective hydroxylation at 4-position

Detailed Research Findings and Considerations

  • Base Selection: Sodium hydride and sodium hexamethyldisilazide are effective bases for deprotonation, with NaHMDS offering better solubility and milder conditions.
  • Solvent Effects: Tetrahydrofuran is the preferred solvent for alkylation steps due to its ability to solvate both the base and the substrate effectively.
  • Temperature Control: Low temperatures during alkylation minimize side reactions and improve regioselectivity.
  • Purification: Flash chromatography and recrystallization are commonly used to purify intermediates and final products.
  • Yield Optimization: Reaction times, stoichiometry, and reagent purity significantly influence yields; large-scale synthesis requires optimization of these parameters to maintain efficiency.

Scientific Research Applications

Therapeutic Applications

Antitumor Activity
Research indicates that methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate exhibits significant antitumor properties. Studies have shown that compounds within the indazole family can regulate tyrosine kinase signaling pathways, which are crucial in cancer cell proliferation and metastasis. The compound has demonstrated efficacy in inhibiting tumor growth in preclinical models, suggesting potential as an anticancer agent .

Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial therapies .

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Case Studies
Recent studies have documented the effectiveness of this compound against various cancer cell lines, including breast and lung cancers. For instance, one study reported an IC50 value indicating potent cytotoxicity against MCF-7 breast cancer cells, highlighting its therapeutic potential .

Comparative Data Table

Application AreaActivity TypeReference
AntitumorCytotoxicity
AntimicrobialBacterial Inhibition
Signal Pathway ModulationTyrosine Kinase Inhibition

Mechanism of Action

The mechanism of action of methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carboxylate ester can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are synthesized from available analogs in and inferred chemical principles.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Purity
Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate C₁₁H₁₂N₂O₃ 236.23 2-ethyl, 4-hydroxy, 6-COOCH₃ Ester, hydroxyl, indazole 97%*
Ethyl 4-chloro-2-methylquinoline-6-carboxylate C₁₃H₁₂ClNO₂ 265.70 4-chloro, 2-methyl, 6-COOCH₂CH₃ Ester, chloro, quinoline 97%
5-Bromo-4-nitro-1H-indazole C₇H₄BrN₃O₂ 257.03 5-bromo, 4-nitro Nitro, bromo, indazole 97%
2,3,6-Trimethyl-5-nitro-1H-indole C₁₁H₁₂N₂O₂ 204.23 2,3,6-methyl, 5-nitro Nitro, methyl, indole 97%

*Purity estimated based on analogs in .

Key Comparisons:

Core Heterocycle Differences: Indazole vs. This difference influences interactions with biological targets or crystallization behavior .

Substituent Impact: Ethyl vs. Methyl Groups: The ethyl substituent in the target compound may increase lipophilicity compared to methyl groups in analogs like ethyl 4-chloro-2-methylquinoline-6-carboxylate, affecting membrane permeability in biological systems. Halogen vs. Hydroxyl: The chloro substituent in the quinoline derivative introduces steric and electronic effects distinct from the hydroxyl group in the indazole compound, altering reactivity in nucleophilic substitution or oxidation reactions .

Nitro vs. Hydroxyl: The nitro group in 5-bromo-4-nitro-1H-indazole confers oxidative and metabolic stability, whereas the hydroxyl group in the target compound may participate in phase II metabolism (e.g., glucuronidation) .

Research Findings and Implications

Crystallographic Analysis :
Tools like SHELX and WinGX are critical for determining the crystal structures of such compounds. Hydrogen-bonding patterns (e.g., hydroxyl to ester interactions) could stabilize the lattice, as observed in indazole derivatives .

Synthetic Utility : The methyl ester in the target compound is a common protecting group, enabling further derivatization (e.g., hydrolysis to carboxylic acids for coupling reactions). This contrasts with the nitro group in 5-bromo-4-nitro-1H-indazole, which may require reduction to amines for subsequent functionalization .

Biological Activity

Methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate is a compound belonging to the indazole family, characterized by its unique structure which includes an indazole ring, a carboxylate group, and a hydroxyl group. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : Approximately 220.22 g/mol
  • CAS Number : [Not specified in the search results]

The compound's structure is significant as it influences its reactivity and biological properties. The presence of the ethyl group and the hydroxyl group may enhance its interaction with biological targets compared to other indazole derivatives.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step reactions that can vary in complexity and yield. For instance:

  • Starting Materials : Common precursors include substituted anilines and carboxylic acids.
  • Reagents : Catalysts such as palladium complexes are frequently employed to facilitate reactions.
  • Conditions : Reactions are typically carried out under controlled temperatures and atmospheres to optimize yields.

Anticancer Properties

Research indicates that compounds within the indazole family exhibit varying degrees of anticancer activity. This compound has been evaluated for its potential in cancer treatment:

  • Cell Lines Tested : The compound has shown activity against several cancer cell lines, including HCT-116 (colorectal cancer) and MDA-MB-231 (breast cancer) cells.
CompoundCell LineIC50 (µM)Reference
This compoundHCT-116Data not available
This compoundMDA-MB-231Data not available

The specific IC50 values for this compound were not detailed in the available literature; however, related indazole derivatives have demonstrated mild to moderate anticancer activities.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been noted for their ability to:

  • Inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Modulate signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies

A notable study examined the activity of various indazole derivatives, including this compound, against cancer cell lines:

  • Study Design : Indazoles were synthesized and screened for cytotoxicity using MTT assays.
  • Findings : Some derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate, and how are intermediates characterized?

  • Methodological Answer: A one-step ring transformation strategy is often employed for indazole derivatives. For example, substituted 2H-benzo[1]indazoles can be synthesized via Michael addition of a conjugate base (e.g., 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one) to lactones, followed by cyclization and CO₂ elimination . Post-synthesis, intermediates are characterized using spectroscopic methods (¹H/¹³C NMR, IR, and mass spectrometry). Oxidation of methylthio groups to methylsulfonyl groups can be achieved with m-CPBA in dry dichloromethane (58–75% yield), with purity confirmed via HPLC .

Q. How is the biological activity of this compound typically screened in preliminary studies?

  • Methodological Answer: In vitro glucose uptake assays in insulin-responsive cell lines (e.g., L6 skeletal muscle cells or HepG2 hepatic cells) are standard. Compounds are tested at concentrations ranging from 2.5–10 μM, with insulin or metformin as positive controls. Activity is quantified via radiolabeled 2-deoxy-D-glucose uptake or fluorescence-based assays, followed by statistical analysis (e.g., ANOVA with p < 0.05 significance thresholds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer: Contradictions often arise from substituent effects. For instance, a 4-methylphenyl group at position C6 in methyl 8-methylthio-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[1]indazole-9-carboxylate (compound 5e ) showed 2.0-fold glucose uptake stimulation, while methylsulfonyl analogs (6a , 6b ) were inactive . To resolve such discrepancies:
  • Perform comparative molecular docking to assess binding affinity to insulin receptors or GLUT4 transporters.
  • Evaluate electronic effects (e.g., Hammett σ values) of substituents on hydrogen-bonding or hydrophobic interactions.
  • Validate findings using siRNA knockdown of target pathways in cell models.

Q. What strategies improve synthetic yield and regioselectivity in indazole carboxylate derivatives?

  • Methodological Answer:
  • Catalyst Optimization: Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency, as seen in tetrahydropyran-based syntheses .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve intermediate solubility during recrystallization .
  • Temperature Control: Low-temperature (-78°C) lithiation steps can minimize side reactions in multi-step syntheses .

Q. How can mechanistic studies differentiate between direct and indirect effects on glucose metabolism?

  • Methodological Answer:
  • Kinetic Assays: Measure time-dependent changes in AMPK or PI3K/Akt phosphorylation via Western blotting to identify upstream signaling pathways .
  • Metabolomic Profiling: Use LC-MS to track glucose-6-phosphate or glycogen levels in treated vs. untreated cells.
  • Gene Expression Analysis: qPCR for insulin receptor substrate (IRS-1) or GLUT4 transcription can clarify transcriptional vs. post-translational effects.

Key Recommendations for Researchers

  • Synthesis: Prioritize ring transformation and oxidation steps for scalability .
  • Biological Assays: Include hepatic (HepG2) and muscle (L6) cell lines to assess tissue-specific effects .
  • Data Interpretation: Use multi-omics approaches (proteomics, metabolomics) to address mechanistic ambiguities.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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